molecular formula C15H13N3O2 B2426984 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone CAS No. 2034378-89-5

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone

Cat. No.: B2426984
CAS No.: 2034378-89-5
M. Wt: 267.288
InChI Key: WECNMOUUDSKLTB-UHFFFAOYSA-N
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Description

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is a complex organic compound that features both an isoxazole and an indole moiety

Scientific Research Applications

Chemistry

In chemistry, (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for drug discovery.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Future Directions

The future directions for research on “(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone” and similar compounds could include further exploration of their potential anticancer properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring followed by the introduction of the indole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Mechanism of Action

The mechanism of action of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The isoxazole ring may also contribute to the compound’s overall biological activity by stabilizing the molecule and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one): A similar compound with a different substitution pattern on the isoxazole ring.

    (1H-indol-3-yl)methanone: A simpler compound lacking the isoxazole moiety.

Uniqueness

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is unique due to the combination of the isoxazole and indole moieties. This dual functionality allows for a broader range of chemical reactions and potential biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(12-8-16-13-4-2-1-3-11(12)13)18-6-5-14-10(9-18)7-17-20-14/h1-4,7-8,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECNMOUUDSKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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